molecular formula C8H7BrCl2 B012839 2,4-Dichlorophenethyl bromide CAS No. 108649-59-8

2,4-Dichlorophenethyl bromide

Cat. No. B012839
M. Wt: 253.95 g/mol
InChI Key: BJTSTVKJPXWNIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves bromination and chlorination steps, where specific reagents are used to introduce bromo and chloro groups into organic molecules. For instance, the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate involves the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine, showcasing a method that could potentially be adapted for synthesizing 2,4-Dichlorophenethyl bromide (Nazeer et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dichlorophenethyl bromide is characterized by their crystal structures and interactions. For instance, the structure of (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one shows two substituted benzene rings bridged by a prop-2-en-1-one group, indicating how halogen atoms affect the overall molecular configuration (Fun et al., 2008).

Chemical Reactions and Properties

The reactivity and chemical behavior of chloro and bromo compounds are influenced by the presence of these halogens. For example, the reaction of 1Н,2Н,3Н,4Н-pyrido[4,3-d]pyrimidinium bromide derivatives with molecular iodine provides insights into the reactivity of brominated compounds, potentially applicable to understanding the chemical reactions involving 2,4-Dichlorophenethyl bromide (Chernov'yants et al., 2012).

Physical Properties Analysis

Physical properties such as boiling point, melting point, and solubility are critical for understanding the behavior of chemical compounds. While specific data for 2,4-Dichlorophenethyl bromide is not provided, analogous compounds exhibit detailed physical constants that can guide the prediction of its physical properties (Yang Feng-ke, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, are essential for practical applications. The electrochemically reductive dechlorination study of 2,4-dichlorophenol to understand its dechlorination pathway and final products provides a basis for exploring the chemical properties of chlorinated and brominated compounds, which could be extrapolated to 2,4-Dichlorophenethyl bromide (Sun et al., 2013).

Scientific Research Applications

Electrochemical Sensors

A novel electrochemical sensor for 2,4-dichlorophenol was developed using a nanocomposite of carbon dots, hexadecyltrimethyl ammonium bromide, and chitosan. This sensor showed excellent electrocatalytic activity and was successfully applied in wastewater treatment (Yu et al., 2016).

DNA Interaction Studies

An in vitro study analyzed the interaction of 2,4-dichlorophenoxyacetic acid with DNA, using various spectroscopic and voltammetric techniques. This study found that 2,4-D is a groove binder of DNA and does not affect ethidium bromide-bound DNA, indicating its specific interaction mechanism (Ahmadi & Bakhshandeh, 2009).

Dechlorination Processes

Research on the electrochemical reductive dechlorination of 2,4-dichlorophenol in aqueous solution on a palladium/polymeric pyrrole-cetyl trimethyl ammonium bromide/foam-nickel electrode showed complete removal of 2,4-DCP, with potential applications in dechlorination processes with high effectiveness and low cost (Sun et al., 2013).

Environmental Impact Assessment

A scientometric review on the toxicity of 2,4-D herbicide highlighted the need for future research in molecular biology, especially in gene expression and pesticide degradation, to understand its environmental impact (Zuanazzi et al., 2020).

Quantitative Determination

A sensitive electrochemical sensor based on a nanocomposite of ZnSe quantum dots and cetyltrimethylammonium bromide was used for the quantitative determination of chlorophenols, including 2,4-dichlorophenol, in wastewater (Li et al., 2013).

Titrimetric Determination

Bromine chloride was used as a standard reagent in the titrimetric determination of organic compounds, including 2,4-dichlorophenol (Verma et al., 1978).

properties

IUPAC Name

1-(2-bromoethyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTSTVKJPXWNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445794
Record name 2,4-Dichlorophenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorophenethyl bromide

CAS RN

108649-59-8
Record name 2,4-Dichlorophenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorophenethyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,4-Dichlorophenethyl alcohol (10 g, 52.0 mmol) was dissolved in 100 mL of methylene chloride, cooled to 0° C. under nitrogen atmosphere and 1.5 equiv of phosphorous tribromide (1M in CH2Cl2, 80 mmol, 80 mL) was added dropwise. The resulting reaction mixture was warmed to 23° C. and stirred for 2 h before the very slow addition of 200 mL of saturated aqueous sodium bicarbonate and extraction with methylene chloride (2×150 mL). The combined organic layers were dried over sodium sulfate and evaporated under reduced pressure. The crude product was purified by a SiO2 plug (5% EtOAc/hexanes) to yield 2,4-dichlorophenethyl bromide. The product was characterized by 1H NMR and HPLC.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Corredor - 2013 - digital.csic.es
Apoptosis is a biological process relevant to different human diseases stated that is regulated through protein-protein interactions and complex formation. In this context, one point of …
Number of citations: 0 digital.csic.es

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